Bicyclo[1.1.1]pentane
Overview
Description
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with the molecular formula C5H8. The structure consists of three rings of four carbon atoms each, making it a highly strained molecule . This unique structure has garnered significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with propellane. This reaction is performed in flow and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .
Industrial Production Methods: The most general and scalable approach towards functionalized bicyclo[1.1.1]pentanes involves the reaction between alkyl iodides and propellane. This method allows the production of this compound iodides in milligram, gram, and even kilogram quantities .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[1.1.1]pentane undergoes various types of reactions, including radical reactions, photoredox catalysis, and nucleophilic addition .
Common Reagents and Conditions:
Radical Reactions: These reactions often involve the use of radical initiators and can lead to the formation of various substituted bicyclo[1.1.1]pentanes.
Photoredox Catalysis: This method uses light to drive the reaction, often in the presence of a photoredox catalyst.
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the this compound core, leading to the formation of various functionalized derivatives.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentanes, which can be further functionalized for use in medicinal chemistry and other applications .
Scientific Research Applications
Bicyclo[1.1.1]pentane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentane exerts its effects is primarily through its role as a bioisostere. By mimicking the geometry and substituent exit vectors of a benzene ring, this compound can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . This is achieved through the strong π-π interactions formed by its rigid structure and aromaticity, which lead to improved physicochemical properties .
Comparison with Similar Compounds
[1.1.1]Propellane: A precursor to bicyclo[1.1.1]pentane, used in various synthetic routes.
Bicyclo[2.1.0]pentane: Another member of the bicyclic bridged compounds family, with different structural and chemical properties.
Bicyclo[1.1.0]butane: A related compound used in the synthesis of this compound derivatives.
Uniqueness: this compound is unique due to its highly strained structure and ability to serve as a bioisostere for para-substituted benzene rings. This makes it a valuable scaffold in drug design, offering various beneficial properties compared to its aromatic counterparts .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBRYIXFFGIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185044 | |
Record name | [1]Staffane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311-75-1 | |
Record name | Bicyclo(1.1.1)pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1]Staffane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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